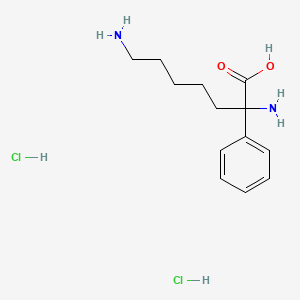

2,7-Diamino-2-phenylheptanoic acid dihydrochloride

Descripción

2,7-Diamino-2-phenylheptanoic acid dihydrochloride is a synthetic organic compound featuring a heptanoic acid backbone substituted with a phenyl group at the 2-position and two amine groups at the 2- and 7-positions. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for biochemical and pharmacological studies.

Propiedades

IUPAC Name |

2,7-diamino-2-phenylheptanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.2ClH/c14-10-6-2-5-9-13(15,12(16)17)11-7-3-1-4-8-11;;/h1,3-4,7-8H,2,5-6,9-10,14-15H2,(H,16,17);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLYZZNEESOBHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCCCN)(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diamino-2-phenylheptanoic acid dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include the following steps:

Formation of the Heptanoic Acid Backbone: This step involves the synthesis of the heptanoic acid backbone through a series of reactions, such as alkylation and oxidation.

Introduction of Amino Groups: Amino groups are introduced at the 2 and 7 positions of the heptanoic acid backbone through nucleophilic substitution reactions.

Phenyl Group Addition: The phenyl group is added to the 2 position of the heptanoic acid backbone through a Friedel-Crafts acylation reaction.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 2,7-Diamino-2-phenylheptanoic acid dihydrochloride involve scaling up the laboratory synthesis procedures to produce the compound in large quantities. This typically includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems .

Análisis De Reacciones Químicas

Types of Reactions

2,7-Diamino-2-phenylheptanoic acid dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions can introduce various functional groups into the compound .

Aplicaciones Científicas De Investigación

Role as a Peptidomimetic

One of the notable applications of 2,7-diamino-2-phenylheptanoic acid dihydrochloride is its use as a peptidomimetic. Peptidomimetics are compounds that mimic the biological activity of peptides while offering improved stability and bioavailability. Research has shown that modifications in amino acid sequences can lead to enhanced interactions with biological targets, making this compound a candidate for drug design .

Inhibition of Protein Kinases

Recent studies have indicated that compounds similar to 2,7-diamino-2-phenylheptanoic acid dihydrochloride can act as inhibitors of protein kinases, particularly those involved in cancer pathways such as the Akt signaling pathway. This inhibition can potentially lead to therapeutic strategies for treating various cancers . The compound's structure allows it to interact with kinase domains effectively, thus influencing cellular signaling cascades.

Neuroprotective Effects

Preliminary research suggests that the compound may exhibit neuroprotective properties. By modulating pathways associated with neurodegeneration, it could serve as a treatment option for conditions such as Alzheimer's disease or Parkinson's disease. The dual amino groups provide sites for interaction with neurotransmitter systems, which are crucial in neuroprotection .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,7-Diamino-2-phenylheptanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2,7-diamino-2-phenylheptanoic acid dihydrochloride with structurally or functionally related dihydrochloride salts:

Key Findings:

Structural Diversity: The target compound’s heptanoic acid backbone and phenyl group distinguish it from shorter-chain analogs like (2S)-2,5-diaminopentanamide dihydrochloride . Unlike levocetirizine dihydrochloride, which has a piperazine ring for receptor binding, the target compound’s primary amines and carboxylic acid group suggest utility in chelation or enzyme inhibition .

Functional Applications: Radiosensitization Potential: Cystamine dihydrochloride derivatives exhibit dose-dependent cytotoxicity (IC₅₀ ~10–50 µM) in cancer cells, a trait that may extend to the target compound due to shared amine reactivity . Therapeutic Use: While salvarsan dihydrochloride’s arsenic component limits modern use, the target compound’s lack of heavy metals positions it as a safer candidate for drug development .

Safety Profiles: Limited toxicological data for the target compound necessitate caution, as seen with (2S)-2,5-diaminopentanamide dihydrochloride . In contrast, levocetirizine dihydrochloride’s well-established safety profile highlights the importance of structural optimization for reducing risks .

Actividad Biológica

Overview

2,7-Diamino-2-phenylheptanoic acid dihydrochloride (DPA) is a synthetic compound with significant interest in biochemical and pharmaceutical research. This compound, characterized by its unique structure, has been evaluated for various biological activities, including potential therapeutic applications in cancer treatment and other diseases.

Chemical Structure and Properties

- Molecular Formula : C13H22Cl2N2O2

- IUPAC Name : 2,7-diamino-2-phenylheptanoic acid; dihydrochloride

- CAS Number : 1177328-53-8

The compound features a heptanoic acid backbone with amino groups at the 2 and 7 positions and a phenyl group at the 2 position. The presence of two hydrochloride groups enhances its solubility in aqueous solutions, which is beneficial for biological assays.

The biological activity of DPA is attributed to its ability to interact with various molecular targets within cells. It is believed to bind to specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that DPA may inhibit certain cellular pathways involved in tumor growth.

Antitumor Properties

DPA has been studied for its potential antitumor effects. In vitro studies have demonstrated that DPA exhibits cytotoxicity against various cancer cell lines. For example:

- Cell Lines Tested : KB (human tumor cells), IGROV1 (ovarian cancer cells)

- IC50 Values : DPA showed low nanomolar potency in inhibiting cell proliferation in these lines, indicating strong antitumor activity.

Table 1 summarizes the cytotoxic effects of DPA on different cancer cell lines:

Mechanistic Studies

Research has identified glycinamide ribonucleotide formyl transferase (GARFTase) as a primary intracellular target of DPA. Inhibition of GARFTase disrupts nucleotide synthesis, which is crucial for DNA replication and cell division, thereby contributing to its antitumor effects .

Case Studies

- In Vitro Anticancer Activity : A study published in Cancer Research evaluated the efficacy of DPA against several cancer types. The results indicated that DPA not only inhibited cell growth but also induced apoptosis in sensitive cancer cells .

- Selectivity and Toxicity : In a comparative analysis with other antifolates, DPA exhibited selective toxicity towards folate receptor-expressing cells while sparing normal tissues, suggesting a favorable therapeutic index for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.